molecular formula C8H6Br3NO5S B13799125 Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester CAS No. 73688-64-9

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester

Cat. No.: B13799125
CAS No.: 73688-64-9
M. Wt: 467.92 g/mol
InChI Key: JWCNRYWLPDNWJJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is a heterocyclic organic compound with the chemical formula C8H6Br3NO4S. This compound is known for its unique structure, which includes a benzenesulfonic acid group, a p-nitro group, and a 2,2,2-tribromoethyl ester group. It is primarily used in research and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester typically involves the esterification of p-nitrobenzenesulfonic acid with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halogens or alkyl groups in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

Scientific Research Applications

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzenesulfonate
  • 2,2,2-Tribromoethanol
  • 4-Nitrobenzenesulfonic acid

Uniqueness

Benzenesulfonic acid, p-nitro-, 2,2,2-tribromoethyl ester is unique due to the presence of both the nitro and tribromoethyl ester groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

73688-64-9

Molecular Formula

C8H6Br3NO5S

Molecular Weight

467.92 g/mol

IUPAC Name

2,2,2-tribromoethyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C8H6Br3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2

InChI Key

JWCNRYWLPDNWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Br)(Br)Br

Origin of Product

United States

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